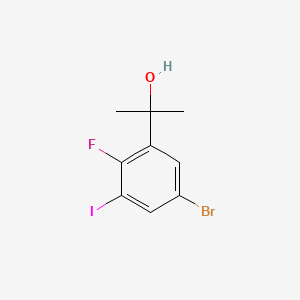

2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-fluoro-3-iodophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFIO/c1-9(2,13)6-3-5(10)4-7(12)8(6)11/h3-4,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGFBFGQWWHQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C(=CC(=C1)Br)I)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.97 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Bromo 2 Fluoro 3 Iodophenyl Propan 2 Ol

Precursor Synthesis and Derivatization Strategies

The assembly of the target molecule is logically divided into two main phases: the synthesis of the core aromatic structure and the subsequent addition of the tertiary alcohol functional group.

Synthesis of the Polyhalogenated Phenyl Moiety

The creation of the 1-bromo-4-fluoro-2-iodo-phenyl scaffold is a critical initial step. A plausible and efficient route to such a precursor often begins with a commercially available, less substituted arene, followed by sequential halogenation.

A common strategy involves the Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. For instance, a precursor like 1-bromo-2-fluoro-4-iodobenzene (B160889) can be synthesized from 2-fluoro-4-iodoaniline (B146158). prepchem.comchemicalbook.com The synthesis proceeds by diazotization of the aniline (B41778) derivative, followed by a copper(I) bromide-mediated substitution to introduce the bromine atom. prepchem.com

Illustrative Synthetic Route to a Polyhalogenated Precursor:

Diazotization: 2-fluoro-4-iodoaniline is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric acid) to form the corresponding diazonium salt.

Sandmeyer Reaction: The diazonium salt is then added to a solution of copper(I) bromide to replace the diazonium group with a bromine atom, yielding the desired 1-bromo-2-fluoro-4-iodobenzene. prepchem.com

Alternative strategies for synthesizing iodoarenes include the diazotization of an aromatic amine followed by reaction with potassium iodide. chemicalbook.comgoogle.com The regiochemistry of these reactions is dictated by the substitution pattern of the starting aniline. To achieve the specific 5-bromo-2-fluoro-3-iodo arrangement, a synthetic chemist would need to start with an aniline precursor where the amino group is positioned to direct the subsequent halogenations and functionalizations correctly.

Introduction of the Propan-2-ol Functionality

With the polyhalogenated phenyl ring in hand, the final step is the introduction of the propan-2-ol group. This transformation is most effectively achieved through the use of organometallic reagents, specifically Grignard or organolithium reagents. libretexts.orgtaylorandfrancis.comwikipedia.org

The general two-step process is:

Formation of the Organometallic Reagent: The polyhalogenated aryl halide is reacted with a metal, typically magnesium (for Grignard reagents) or lithium (for organolithium reagents), in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org

Reaction with a Ketone: The resulting organometallic compound, which acts as a potent carbon nucleophile, is then reacted with acetone (B3395972) (propan-2-one). youtube.comaskiitians.comyoutube.com The nucleophilic aryl group attacks the electrophilic carbonyl carbon of the acetone.

Acidic Workup: The intermediate alkoxide is subsequently protonated during an acidic workup step to yield the final tertiary alcohol. wisc.edu

For a substrate with multiple halogen atoms, such as 1-bromo-4-fluoro-2-iodobenzene (B1271557), the formation of the organometallic reagent is regioselective. The reactivity of carbon-halogen bonds towards metals follows the trend I > Br > Cl > F. libretexts.org Consequently, the reaction with magnesium or lithium would occur selectively at the carbon-iodine bond, leaving the bromo and fluoro substituents intact.

Advanced Synthetic Pathways and Retrosynthetic Analysis

A retrosynthetic approach to 2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol identifies the key bond disconnection at the aryl-carbon bond of the propan-2-ol group. This highlights the precursor as a polyhalogenated aryl species and the propan-2-ol unit as derived from acetone, pointing directly toward an organometallic addition reaction. nih.gov

Organometallic Approaches (e.g., Grignard, Organolithium Reactions)

Organometallic reactions are fundamental to the synthesis of tertiary alcohols from aryl halides. organic-chemistry.orgmnstate.edu

Grignard Reaction: The reaction of a polyhalogenated aryl halide with magnesium metal in an anhydrous ether solvent produces an arylmagnesium halide (Grignard reagent). libretexts.org This reagent then adds to the carbonyl group of acetone. The resulting magnesium alkoxide intermediate is hydrolyzed with dilute acid to give the tertiary alcohol. chemguide.co.uk The high reactivity of Grignard reagents necessitates strictly anhydrous conditions, as any moisture will protonate and destroy the reagent. libretexts.org

Organolithium Reaction: An alternative to the Grignard reagent is an organolithium reagent. This can be formed either by direct reaction of the aryl halide with lithium metal or, more commonly, through a lithium-halogen exchange reaction with an alkyllithium reagent such as n-butyllithium (n-BuLi), typically at low temperatures. libretexts.orguniurb.it The resulting aryllithium species is also a powerful nucleophile that readily adds to ketones like acetone to form the lithium alkoxide, which is then protonated to the alcohol. taylorandfrancis.comwikipedia.org

Below is a table summarizing typical conditions for these organometallic reactions.

| Reaction Type | Metal/Reagent | Solvent | Temperature | Key Considerations |

| Grignard Synthesis | Magnesium (Mg) turnings | Anhydrous Diethyl Ether or THF | Room Temp to Reflux | Requires initiation (e.g., with iodine); strictly anhydrous conditions. libretexts.org |

| Organolithium Synthesis | Lithium (Li) metal or n-BuLi | Anhydrous Diethyl Ether or Hexanes | -78 °C to Room Temp | Lithium-halogen exchange is often faster and more selective than Grignard formation. uniurb.it |

| Carbonyl Addition | Acetone (Propan-2-one) | Same as above | -78 °C to Room Temp | The organometallic reagent is added to the ketone. |

| Workup | Dilute aq. HCl or aq. NH₄Cl | N/A | 0 °C to Room Temp | Neutralizes the reaction and protonates the alkoxide intermediate. |

Catalytic Transformations for Halogenation and Functionalization

Modern synthetic chemistry offers powerful catalytic methods for the functionalization of aromatic rings, which can be applied to the synthesis of the polyhalogenated phenyl moiety. Transition-metal catalysis, particularly with palladium, has become a cornerstone for selective C-H bond activation and halogenation. nih.govresearchgate.net

Palladium-Catalyzed C-H Halogenation: Instead of relying on classical electrophilic aromatic substitution, which can sometimes offer poor regioselectivity with polysubstituted rings, directed C-H activation provides a more controlled approach. A directing group on the aromatic ring can guide a palladium catalyst to functionalize a specific ortho C-H bond. While this is a powerful tool, synthesizing the specific 1,2,3,5-substitution pattern of the target precursor would require a multi-step strategy involving the installation and subsequent removal or transformation of a directing group. organic-chemistry.org

Halogen Exchange Reactions: Another catalytic approach is the Finkelstein-type halogen exchange, where a more readily available aryl bromide or chloride is converted into an aryl iodide. Copper(I)-catalyzed protocols have been developed that allow for the conversion of aryl bromides to aryl iodides under mild conditions with good functional group tolerance. organic-chemistry.org

The table below compares different halogenation approaches.

| Method | Reagents | Selectivity | Advantages | Limitations |

| Sandmeyer Reaction | NaNO₂, H⁺; CuX (X=Br, I) | High; determined by amine position | Well-established, reliable for various anilines. prepchem.comgoogle.com | Requires synthesis of the corresponding aniline precursor. |

| Electrophilic Halogenation | I₂, Br₂ with Lewis Acid | Governed by existing substituents' directing effects | Can be a direct, single-step reaction. | May lead to mixtures of isomers with complex substrates. |

| Pd-Catalyzed C-H Iodination | Pd catalyst, oxidant (e.g., NIS), directing group | High; ortho to directing group | High regioselectivity, mild conditions. organic-chemistry.org | Requires a directing group which may add steps to the synthesis. |

| Copper-Catalyzed Halogen Exchange | Cu(I) salt, iodide source | N/A (Substitution) | Mild conditions, good functional group tolerance. organic-chemistry.org | Requires a precursor with a different halogen at the desired position. |

Sustainable and Green Chemistry Principles in the Synthesis

The growing emphasis on sustainable chemical manufacturing necessitates the evaluation and optimization of synthetic routes through the lens of green chemistry. The proposed synthesis of this compound offers several opportunities to incorporate green chemistry principles, particularly concerning atom economy, solvent selection, and waste minimization.

Atom economy is a fundamental concept in green chemistry that assesses the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org The ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The two-step synthesis of this compound has a variable atom economy depending on the specific reagents and conditions employed.

Friedel-Crafts Acylation: This reaction typically has a lower atom economy due to the use of a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃), which is consumed during the reaction and generates a significant amount of waste upon workup. organic-chemistry.org The reaction between 1-bromo-4-fluoro-2-iodobenzene and acetyl chloride, for instance, produces hydrochloric acid as a byproduct.

| Reaction Step | Ideal Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | C₆H₃BrFI + CH₃COCl | C₈H₅BrFIO | HCl | 90.6% |

| Grignard Reaction | C₈H₅BrFIO + CH₃MgBr | C₉H₉BrFIO | MgBr₂ | 79.5% |

Note: The theoretical atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. This calculation for the Friedel-Crafts acylation does not include the Lewis acid catalyst, which would further lower the practical atom economy.

The choice of solvents and the management of waste are critical aspects of green synthesis. nih.gov Traditional solvents used in Friedel-Crafts and Grignard reactions, such as chlorinated hydrocarbons and diethyl ether, pose environmental and safety concerns.

For the Friedel-Crafts acylation , greener alternatives to traditional solvents like dichloromethane (B109758) or nitrobenzene (B124822) are being explored. Ionic liquids and deep eutectic solvents have shown promise as both catalysts and recyclable reaction media, potentially reducing the amount of volatile organic compounds (VOCs) and catalyst-related waste. prepchem.comchemicalbook.comresearchgate.net

In the Grignard reaction , ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard due to their ability to stabilize the Grignard reagent. However, these solvents are highly flammable and can form explosive peroxides. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and has a more favorable safety profile, are being increasingly adopted. acs.org Furthermore, recent research has explored mechanochemical methods for Grignard reagent formation that significantly reduce the amount of solvent required. researchgate.net

Waste Minimization Strategies:

Catalyst Recycling: Employing solid acid catalysts or recyclable ionic liquids in the Friedel-Crafts acylation can significantly reduce waste compared to using stoichiometric amounts of traditional Lewis acids. prepchem.comresearchgate.net

Solvent Recovery: Implementing efficient solvent recovery and recycling protocols for solvents like 2-MeTHF can minimize the environmental footprint of the synthesis.

Process Intensification: Utilizing continuous flow reactors can improve reaction efficiency, reduce reaction times, and minimize waste generation compared to batch processing.

Electrochemical methods offer a promising green alternative for the synthesis of halogenated aromatic compounds and their derivatives, as they often avoid the need for harsh reagents and can be more energy-efficient. acs.org

While a direct electrochemical synthesis of this compound has not been specifically reported, electrochemical approaches could potentially be applied to key steps in its synthesis.

Electrochemical Acylation: Research has demonstrated the feasibility of electrochemically promoted Friedel-Crafts acylation of aromatic compounds. researchgate.netrsc.orgrsc.org This method can generate the acylating species in situ, potentially reducing the need for stoichiometric Lewis acids and the associated waste. The process involves the anodic dissolution of a metal like aluminum to form the catalytic species directly in the reaction mixture. researchgate.net

Electrochemical Synthesis of Tertiary Alcohols: The electrochemical reduction of ketones to tertiary alcohols is another area of active research. researchgate.netresearchgate.net This approach could provide an alternative to the classical Grignard reaction, potentially avoiding the use of metallic magnesium and ethereal solvents. These methods often involve the cathodic reduction of the ketone in the presence of a suitable alkylating agent.

The application of these electrochemical methods to the synthesis of a complex, polyhalogenated molecule like this compound would require significant research and development to optimize reaction conditions and ensure high selectivity and yield. However, the potential benefits in terms of reduced waste and milder reaction conditions make it a compelling area for future investigation in the pursuit of a more sustainable synthetic route.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

NMR spectroscopy is a premier technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR)

In the ¹H NMR spectrum of 2-(5-bromo-2-fluoro-3-iodophenyl)propan-2-ol, the aromatic region is expected to display two distinct signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are not equivalent and will appear as doublets. The proton at the C4 position will be coupled to the proton at the C6 position. The hydroxyl proton of the propan-2-ol group will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The six protons of the two methyl groups are equivalent and will present as a single, sharp singlet, as there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic H (C4) | 7.5 - 7.8 | Doublet (d) | 1H |

| Aromatic H (C6) | 7.2 - 7.5 | Doublet (d) | 1H |

| Hydroxyl OH | 2.0 - 4.0 | Singlet (s, broad) | 1H |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low symmetry of the substituted benzene ring, six distinct signals are expected for the aromatic carbons. libretexts.org The carbon atoms directly bonded to the electronegative halogen atoms (Br, F, I) will show characteristic shifts. The carbon bearing the propan-2-ol substituent (C1) and the carbons bonded to the halogens will have their chemical shifts significantly influenced by these groups. The spectrum will also feature signals for the quaternary carbon and the two equivalent methyl carbons of the propan-2-ol side chain.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C1 | 140 - 145 |

| Aromatic C2 (C-F) | 158 - 162 (doublet, ¹JCF) |

| Aromatic C3 (C-I) | 95 - 100 |

| Aromatic C4 | 135 - 140 |

| Aromatic C5 (C-Br) | 115 - 120 |

| Aromatic C6 | 130 - 135 |

| Quaternary C (propan-2-ol) | 70 - 75 |

Fluorine-19 NMR (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal will be influenced by the other substituents on the ring. researchgate.net This fluorine signal will likely appear as a doublet due to coupling with the adjacent aromatic proton (H at C6).

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (ppm, relative to CFCl₃) | Splitting Pattern |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.orgadichemistry.com Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the tertiary alcohol will be observed in the 1100-1200 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to peaks in the 1400-1600 cm⁻¹ range. docbrown.info The C-Br, C-F, and C-I stretching vibrations will be found in the fingerprint region at lower wavenumbers. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. wikipedia.org It is particularly useful for observing the vibrations of the aromatic ring and the carbon-halogen bonds. aip.orgresearchgate.net The symmetric stretching of the benzene ring is expected to produce a strong Raman signal.

Table 4: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Moderate |

| Aliphatic C-H Stretch | 2850-3000 | Moderate |

| Aromatic C=C Stretch | 1400-1600 | Strong |

| C-O Stretch | 1100-1200 | Weak |

| C-F Stretch | 1000-1100 | Moderate |

| C-Br Stretch | 500-600 | Strong |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. For 2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol, DFT calculations would provide a foundational understanding of its stability and electronic characteristics.

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its physical and chemical properties. Conformational analysis of this compound would involve identifying the various stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the propan-2-ol group to the phenyl ring and the C-O bond of the hydroxyl group.

The energy landscape would reveal the most stable conformer and the relative energies of other conformers. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Interactive Table 1: Hypothetical Relative Energies of this compound Conformers

This table presents hypothetical data from a DFT study, illustrating the relative energies of different stable conformations of the molecule. The dihedral angle refers to the rotation around the bond connecting the aromatic ring and the propan-2-ol side chain.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 60° | 0.00 | 75.3 |

| 2 | 180° | 1.25 | 14.5 |

| 3 | -60° | 2.50 | 10.2 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. taylorandfrancis.com

For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO. The distribution of these orbitals on the molecule would indicate the likely sites for electrophilic and nucleophilic attack. For instance, a high concentration of the HOMO on the phenyl ring would suggest its susceptibility to electrophilic aromatic substitution.

Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

This table provides hypothetical energy values for the HOMO, LUMO, and the energy gap, which are critical parameters in assessing the molecule's reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between the atoms to model their dynamic behavior.

These simulations could reveal how the molecule interacts with its surroundings, including solvent molecules and potentially other solutes. Key insights would include the formation and lifetime of hydrogen bonds involving the hydroxyl group, the solvation structure around the molecule, and the flexibility of the molecule in a solution. This information is particularly valuable for understanding its behavior in biological systems or in solution-phase reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling of Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based features of molecules with their observed chemical properties or biological activities. For this compound, a QSPR study would involve calculating a set of molecular descriptors (e.g., electronic, topological, and steric parameters) and then using statistical methods to build a mathematical model that relates these descriptors to a specific property, such as its reactivity in a particular reaction.

While developing a robust QSPR model requires data for a series of related compounds, such a model could be used to predict the reactivity of this compound without the need for extensive experimental work.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to map out the potential energy surface for a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. For a hypothetical reaction involving this compound, such as a substitution or elimination reaction, computational methods like DFT can be used to locate the transition state structure connecting the reactants and products.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted.

Interactive Table 3: Hypothetical Activation Energies for a Reaction of this compound

This table shows hypothetical calculated activation energies for two competing reaction pathways, illustrating how computational chemistry can be used to predict the favored reaction product.

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Pathway A (Substitution) | 35.2 | 22.5 |

| Pathway B (Elimination) | 42.8 | 30.1 |

Chemical Reactivity and Transformation Pathways

Reactions at the Halogenated Aromatic Ring

The carbon-halogen bonds on the phenyl ring are the principal sites of reactivity, particularly in metal-catalyzed reactions. The significant differences in the bond dissociation energies (C-I < C-Br < C-Cl < C-F) are fundamental to predicting the regioselectivity of these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions, including the Suzuki, Sonogashira, and Heck reactions, typically proceed via a catalytic cycle involving a palladium(0) species. For a polyhalogenated substrate like 2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol, the key to its utility lies in the ability to selectively functionalize one C-X bond over another.

The general order of reactivity for aryl halides in the initial oxidative addition step is C-I > C-OTf > C-Br >> C-Cl. rsc.org This established trend indicates that the carbon-iodine bond in this compound would be the most reactive site, allowing for selective coupling reactions at the C3 position while leaving the C-Br bond at the C5 position intact for potential subsequent transformations.

Suzuki Reaction: This reaction couples an organoboron species with an organic halide. It is anticipated that this compound would react with a boronic acid or ester at the C-I position.

Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction with this compound is expected to yield an alkyne-substituted product at the C3 position. rsc.org

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org For the target compound, the Heck reaction would likely occur at the C-I bond. thieme.de

The table below outlines typical, illustrative conditions for these reactions on a generic aryl iodide, which would be expected to be applicable for selective coupling at the iodo-position of the title compound.

| Reaction | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ (2-5%) | - | Na₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene/EtOH | 80-110 °C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (1-3%) | - | Et₃N or DiPEA | THF or DMF | RT - 60 °C |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ (1-5%) | P(o-tol)₃ (2-10%) | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 °C |

For polyhalogenated aromatic compounds, site-selective functionalization is a crucial strategy for building molecular complexity in a controlled manner. In the case of this compound, the strategy for selective mono-functionalization is intrinsically dictated by the differential reactivity of the carbon-halogen bonds. rsc.org

The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it much more susceptible to oxidative addition by a palladium(0) catalyst. rsc.org Therefore, by using one equivalent of a coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction), one can achieve highly selective coupling at the C3-position. The resulting product, 2-(5-bromo-2-fluoro-3-substituted-phenyl)propan-2-ol, retains the C-Br bond, which can then be used for a second, different coupling reaction under potentially more forcing conditions if desired. This sequential, site-selective approach allows for the controlled and divergent synthesis of complex trisubstituted benzene (B151609) derivatives from a single starting material.

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is typically the first and rate-determining step, where the aryl halide reacts with the active Pd(0) catalyst. This process involves the cleavage of the carbon-halogen bond and results in the formation of a square planar Pd(II) complex. For this compound, this step is the origin of the reaction's site selectivity. The lower bond energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for its cleavage, resulting in preferential oxidative addition at the C-I bond. nih.gov

Transmetalation: In this step, the organic group from the coupling partner (e.g., the aryl group from an organoboron reagent in the Suzuki reaction) is transferred to the palladium center, displacing the halide. This forms a diorganopalladium(II) complex.

Reductive Elimination: This is the final step where the two organic groups on the palladium(II) center are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com

For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

Directed ortho metalation (DoM) is a powerful method for the regioselective deprotonation of an aromatic ring, followed by quenching with an electrophile. wikipedia.org The reaction is guided by a "directing metalation group" (DMG), which typically contains a heteroatom that can coordinate to an organolithium base (like n-butyllithium), directing deprotonation to a nearby ortho position. wikipedia.org

In this compound, there are two potential, albeit not exceptionally strong, directing groups:

The Fluoro Group: Fluorine can act as a directing group, though it is less potent than many other functional groups. wikipedia.org

The Hydroxyl Group: The hydroxyl group of the propan-2-ol moiety, upon deprotonation by the organolithium base to form an alkoxide, can also function as a directing group.

Given the substitution pattern, the hydroxyl group could direct metalation to the C4 position. The fluorine atom could direct metalation to the C1 (C-Br) or C3 (C-I) positions, but this would lead to halogen-metal exchange rather than C-H deprotonation, a common competing reaction. A more likely scenario, if C-H deprotonation were to occur, would be directed by the alkoxide to the C4 position. However, without experimental data, this remains a hypothetical pathway.

Direct C-H functionalization is an increasingly important area of synthesis that avoids the need for pre-functionalized starting materials. nih.govacs.org These reactions often use transition metal catalysts (e.g., palladium, rhodium, iridium) to activate and functionalize a C-H bond. youtube.com Similar to DoM, these reactions often rely on a directing group to achieve regioselectivity. acs.org

For this compound, the hydroxyl group could potentially direct a transition metal catalyst to the C-H bond at the C4 position, enabling its arylation, alkylation, or amination. The fluorine atom could also potentially direct C-H activation. However, the presence of highly reactive C-I and C-Br bonds presents a significant challenge, as oxidative addition at these sites would likely be a much faster and more favorable process than C-H activation under most catalytic conditions. Therefore, achieving selective C-H functionalization in the presence of iodo and bromo substituents would require carefully designed catalyst systems that can differentiate between these bond types.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Reactions Involving the Propan-2-ol Moiety

The tertiary nature of the alcohol group in this compound is a dominant factor in its chemical behavior, rendering it resistant to certain transformations while favoring others.

Oxidation and Reduction Processes

Oxidation: Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed. Consequently, typical oxidizing agents like potassium permanganate (B83412) or sodium dichromate will not lead to the formation of a ketone. Forcing conditions, such as strong acids and high temperatures, would likely lead to the degradation of the molecule rather than selective oxidation of the alcohol. The presence of multiple electron-withdrawing halogen substituents on the phenyl ring further deactivates the molecule, making oxidation even less favorable.

Reduction: The propan-2-ol moiety is already in a reduced state and is not susceptible to further reduction under typical catalytic hydrogenation or metal hydride reduction conditions. The focus of reduction reactions on this molecule would invariably be on the aromatic ring, specifically targeting the carbon-halogen bonds, which is outside the scope of this section.

Esterification and Etherification Reactions

Esterification: The formation of esters from tertiary alcohols like this compound is possible but often challenging due to steric hindrance around the hydroxyl group. Standard Fischer esterification conditions (reaction with a carboxylic acid in the presence of a strong acid catalyst) are generally ineffective. More reactive acylating agents are required to overcome this steric barrier.

| Acylating Agent | Reaction Conditions | Expected Product |

| Acyl Chlorides (e.g., Acetyl Chloride) | In the presence of a non-nucleophilic base (e.g., pyridine) | 1-(5-Bromo-2-fluoro-3-iodophenyl)-1-methylethyl acetate |

| Carboxylic Anhydrides (e.g., Acetic Anhydride) | With a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) | 1-(5-Bromo-2-fluoro-3-iodophenyl)-1-methylethyl acetate |

Etherification: Similar to esterification, the synthesis of ethers from this tertiary alcohol is sterically hindered. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not feasible for producing ethers from tertiary alcohols due to the strong basicity of the tertiary alkoxide favoring elimination reactions. However, acid-catalyzed addition of the alcohol to a reactive alkene (such as isobutylene) could potentially yield a tertiary butyl ether.

Dehydration and Elimination Reactions

Dehydration to form an alkene is a characteristic reaction of tertiary alcohols, and this compound is expected to undergo this transformation under acidic conditions. The reaction proceeds via a carbocation intermediate, and the stability of the resulting tertiary benzylic carbocation facilitates this process.

The primary product of the acid-catalyzed dehydration would be 1-bromo-5-fluoro-3-iodo-2-(prop-1-en-2-yl)benzene.

| Reagent | Conditions | Major Product |

| Concentrated Sulfuric Acid | Heat | 1-Bromo-5-fluoro-3-iodo-2-(prop-1-en-2-yl)benzene |

| Phosphoryl Chloride in Pyridine | Mild conditions | 1-Bromo-5-fluoro-3-iodo-2-(prop-1-en-2-yl)benzene |

Interactions Between Functional Groups within the Molecule

The proximity of the bulky iodine and bromine atoms, along with the electronegative fluorine atom on the phenyl ring, to the propan-2-ol group creates significant steric crowding. This steric hindrance is a key factor influencing the reactivity of the hydroxyl group, as discussed in the sections above.

Electronically, the halogen atoms are electron-withdrawing through induction, which can influence the stability of reaction intermediates. For instance, in the case of dehydration, the electron-withdrawing nature of the halogens would destabilize the adjacent carbocation, potentially making the reaction slower compared to an unsubstituted analogue. However, the resonance effects of the halogens could play a counteracting role.

Intramolecular cyclization reactions are a possibility, particularly if one of the halogen atoms can be displaced by the hydroxyl group in a nucleophilic substitution reaction. For instance, under conditions that favor the formation of a benzyne (B1209423) intermediate or through palladium-catalyzed cross-coupling reactions, intramolecular etherification could lead to the formation of a five- or six-membered heterocyclic ring. However, such reactions would require specific and often harsh conditions.

Kinetics and Mechanistic Investigations of Key Reactions

Dehydration: The mechanism of acid-catalyzed dehydration would proceed through a three-step process:

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).

Loss of a water molecule to form a stable tertiary benzylic carbocation.

Deprotonation of an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst) to form the alkene and regenerate the acid catalyst.

The rate-determining step is typically the formation of the carbocation. The stability of this intermediate is crucial for the reaction to proceed.

Esterification with Acyl Chlorides: This reaction likely proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the ester. The steric hindrance around the hydroxyl group would be expected to decrease the reaction rate compared to less hindered alcohols.

Further experimental investigation is necessary to elucidate the precise kinetics and reaction mechanisms for the transformations of this complex halogenated tertiary alcohol.

2 5 Bromo 2 Fluoro 3 Iodophenyl Propan 2 Ol As a Synthetic Intermediate

Precursor for Diversely Substituted Aromatic Compounds and Heterocyclic Systems

No studies have been published that detail the use of 2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol as a starting material for the creation of other aromatic or heterocyclic compounds. Research on the selective functionalization of its carbon-halogen bonds, which would be a primary application for such a molecule, is absent from the current body of literature.

Role in the Synthesis of Complex Organic Architectures

The role of this specific compound as an intermediate in the multi-step synthesis of complex natural products or other intricate organic architectures has not been reported.

Application in the Construction of Chiral Molecules

There is no documented use of this compound in the field of asymmetric synthesis, either as a precursor to chiral ligands, as a chiral auxiliary, or as a substrate in stereoselective reactions.

Contribution to Advanced Materials Chemistry (e.g., for electronic materials, ligands)

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Strategies for Polyhalogenated Aryl Alcohols

The synthesis of intricately substituted molecules like 2-(5-bromo-2-fluoro-3-iodophenyl)propan-2-ol necessitates advanced and highly selective synthetic methodologies. Traditional multi-step syntheses can be cumbersome, low-yielding, and generate significant waste. Future research will undoubtedly focus on developing more streamlined and sustainable approaches.

One promising avenue is the application of photoredox catalysis . These methods, which use visible light to initiate radical-based reactions under mild conditions, have revolutionized C-C bond formation. nih.govacs.org A plausible strategy could involve a late-stage functionalization approach, starting with a pre-halogenated arene. For instance, a visible-light-induced defluoroalkylation could potentially be adapted to install the propan-2-ol group onto a 1-bromo-4-fluoro-2,5-diiodobenzene precursor. Such reactions often exhibit high functional group tolerance, which is crucial for a substrate bearing multiple reactive halogen sites.

Another area of intense interest is the use of dual-catalyst systems . For example, a nickel/bismuth dual-catalyzed Suzuki-Miyaura arylation has been reported for the coupling of tertiary alcohols. researchgate.netthieme.de While this is a deoxygenative process, the underlying principle of activating a C(sp³)–O bond could inspire new methods to form the aryl-propanol bond directly, perhaps by reacting a polyhalogenated aryl organometallic species with acetone (B3395972).

Furthermore, one-pot synthesis and tandem reactions represent a paradigm shift in synthetic efficiency. princeton.edursc.org A hypothetical one-pot procedure could involve sequential, chemoselective halogenations of a (2-fluorophenyl)propan-2-ol precursor, followed by in-situ functionalization. The development of such processes would hinge on the precise control of reagents and reaction conditions to direct the halogens to the desired positions. organic-chemistry.org

| Synthetic Strategy | Potential Application for this compound | Key Advantages |

| Photoredox Catalysis | Late-stage installation of the propan-2-ol group onto a polyhalogenated benzene (B151609) ring. | Mild reaction conditions, high functional group tolerance, sustainable (uses visible light). |

| Dual-Catalyst Systems | Novel C-C bond formations to construct the core structure. | Access to unique reactivity not possible with single catalysts, potential for asymmetric synthesis. |

| One-Pot/Tandem Reactions | Sequential halogenation and functionalization of a simpler precursor without isolating intermediates. | Increased efficiency, reduced waste, time and cost savings. |

Exploration of Unique and Unprecedented Reactivity Patterns

The distinct electronic and steric environment of this compound suggests a rich and underexplored reactivity profile. The three different carbon-halogen bonds (C-I, C-Br, C-F) vary significantly in bond strength and reactivity, creating a platform for highly chemoselective transformations.

The carbon-iodine bond is the weakest and most reactive, making the iodine at the C3 position the prime site for initial functionalization via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling. acs.org Subsequent reactions could then target the C-Br bond, leaving the robust C-F bond intact. This tiered reactivity allows the molecule to be used as a versatile scaffold, enabling the sequential and site-specific introduction of different substituents. Organic photoredox catalysts offer a promising tool for achieving such chemoselectivity, as their reduction potential can be tuned to activate specific carbon-halogen bonds. acs.orgnih.gov

The tertiary alcohol group also presents unique reactivity. It can undergo S N 1-type substitution under acidic conditions, potentially leading to the formation of a stabilized tertiary carbocation that can be trapped by various nucleophiles. youtube.com Alternatively, deoxygenative coupling reactions could replace the hydroxyl group with other functional groups, providing direct access to quaternary carbon centers—a valuable motif in medicinal chemistry. researchgate.netthieme.de The interplay between the alcohol and the ortho-iodine and ortho-fluoro substituents could also lead to unexpected intramolecular cyclization or rearrangement pathways under specific conditions.

| Functional Group | Potential Reaction Type | Expected Outcome |

| Aryl Iodide (C-I) | Palladium- or Copper-Catalyzed Cross-Coupling | Selective formation of C-C, C-N, or C-O bonds at the C3 position. |

| Aryl Bromide (C-Br) | Cross-Coupling (under harsher conditions) | Functionalization at the C5 position after reacting the C-I bond. |

| Aryl Fluoride (C-F) | Nucleophilic Aromatic Substitution (S N Ar) | Substitution of fluoride, typically requires strong nucleophiles and harsh conditions. |

| Tertiary Alcohol (C-OH) | S N 1 Substitution / Dehydration | Formation of new C-Nu bonds or an alkene, proceeding through a carbocation intermediate. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow processing offers significant advantages in terms of safety, reproducibility, and scalability. nih.gov For the synthesis of this compound, which may involve hazardous reagents (e.g., strong bases, organometallics) and exothermic steps, flow chemistry provides a much safer operating environment by minimizing the reaction volume at any given time. nih.gov

A multi-step synthesis could be "telescoped" into a single, continuous flow sequence. research.csiro.au For example, the formation of a Grignard or organolithium reagent from a polyhalogenated precursor, followed by its reaction with acetone, could be performed in sequential flow reactors without the need to isolate the highly reactive and unstable organometallic intermediate. unimi.it This approach not only improves safety but also enhances efficiency and yield. drugdiscoverytrends.com

Furthermore, the rise of automated synthesis platforms is set to revolutionize the discovery and optimization of complex molecules. researchgate.netnih.gov An automated system, potentially integrating artificial intelligence, could rapidly screen a wide array of catalysts, solvents, and temperature conditions to find the optimal protocol for a challenging transformation, such as the selective cross-coupling of the C-Br bond in the presence of the C-I bond. youtube.com These platforms can perform multi-step syntheses and purifications with minimal human intervention, accelerating the generation of derivatives of the target molecule for further study. drugdiscoverytrends.comnih.gov

Advanced Spectroscopic and Computational Approaches for In-Situ Reaction Monitoring and Design

To fully harness the potential of novel synthetic methods and flow chemistry, real-time reaction analysis is crucial. Advanced Process Analytical Technology (PAT) , such as in-situ infrared (ReactIR) and Raman spectroscopy, allows chemists to monitor the concentration of reactants, intermediates, and products in real-time. hzdr.deacs.orgmt.com For instance, in a Grignard reaction to synthesize the tertiary alcohol, in-situ FTIR could track the consumption of the aryl halide and the formation of the Grignard reagent, providing precise control over the reaction's initiation and progress, thereby preventing dangerous runaway scenarios. mt.com When integrated into a flow reactor, these spectroscopic tools enable rapid optimization and ensure consistent product quality. researchgate.net

Alongside experimental techniques, computational chemistry offers powerful predictive capabilities. Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and predict the relative reactivity of its different halogen sites toward various reagents. nih.govescholarship.org Computational studies can elucidate reaction mechanisms, calculate activation barriers, and explain observed regioselectivity, providing invaluable insights that guide experimental design. nih.govrsc.org For a molecule with this level of complexity, a combined experimental and computational approach is essential for efficiently exploring its chemical space and designing rational synthetic routes.

| Technology | Application in the study of this compound | Information Gained |

| In-Situ Spectroscopy (FTIR, Raman) | Real-time monitoring of synthesis and reactivity studies, especially in flow systems. | Reaction kinetics, detection of intermediates, confirmation of reaction endpoint, process safety data. hzdr.deresearchgate.net |

| Computational Chemistry (DFT) | Prediction of site reactivity, elucidation of reaction mechanisms, calculation of spectroscopic properties. | Understanding of regioselectivity (I vs. Br vs. F), prediction of reaction barriers, rational design of experiments. nih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol, and how can regioselective halogenation be optimized?

- Methodological Answer :

- Step 1 : Start with a phenylpropan-2-ol scaffold. Introduce halogens sequentially via electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling. For bromo and iodo groups, consider directed ortho-metalation (DoM) or Ullmann coupling to achieve regiocontrol .

- Step 2 : Fluorination can be achieved via Balz-Schiemann reaction or halogen exchange (e.g., using KF in the presence of CuI) .

- Challenge : Competing reactivity of halogens (e.g., iodine’s bulkiness) may require protecting the hydroxyl group (e.g., silylation) to prevent side reactions.

- Validation : Monitor reaction progress via HPLC (using methods described for similar halogenated phenols ) and confirm regiochemistry via NOESY NMR or X-ray crystallography .

Q. What purification techniques are most effective for isolating polyhalogenated propan-2-ol derivatives?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate halogenated isomers.

- HPLC : Optimize using C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile), as demonstrated for bromo-fluoro phenols .

- Crystallization : Leverage halogen-heavy structures for recrystallization in ethanol/water mixtures, noting that iodine substituents enhance crystallinity .

Q. How can NMR spectroscopy resolve structural ambiguities in multi-halogenated aromatic alcohols?

- Methodological Answer :

- 1H NMR : Look for splitting patterns from adjacent halogens (e.g., fluorine’s coupling in 2-fluoro substituents causes distinct splitting ).

- 13C NMR : Identify deshielded carbons near electron-withdrawing halogens (e.g., C-I at ~90-100 ppm, C-Br at ~110-120 ppm ).

- 19F NMR : Use to confirm fluorine substitution (chemical shifts vary based on electronic environment, e.g., -2-fluoro in aromatic rings typically appears at -110 to -120 ppm ).

Advanced Research Questions

Q. How does X-ray crystallography confirm the stereoelectronic effects of halogen substituents in propan-2-ol derivatives?

- Methodological Answer :

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals. Halogen-heavy compounds (e.g., Br, I) enhance diffraction contrast .

- Analysis : Compare bond lengths and angles (e.g., C-I bonds ~2.09 Å; C-Br ~1.90 Å) to assess steric crowding.

- Example : In 2-[2-(5-Bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol, orthorhombic packing (space group P212121) revealed halogen-π interactions stabilizing the structure .

Q. What mechanistic insights explain the reactivity of the hydroxyl group in polyhalogenated propan-2-ol derivatives?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing halogens (e.g., Br, F) decrease hydroxyl acidity (pKa ~12-14) compared to non-halogenated analogs (pKa ~16-18).

- Steric Effects : Bulky iodine at the 3-position hinders nucleophilic attack on the hydroxyl group.

- Experimental Validation : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., SN2 displacement with tosyl chloride) .

Q. How can computational modeling predict regioselectivity in multi-halogenation reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for halogenation using Gaussian09 (B3LYP/6-311+G(d,p)).

- NBO Analysis : Quantify charge distribution to identify electrophilic hotspots (e.g., iodine’s polarizability directs subsequent substitutions ).

- Case Study : For 5-Bromo-2-fluorophenylacetic acid, calculations showed fluorine’s ortho-directing effect enhances bromination at the 5-position .

Safety and Handling

Q. What safety protocols are critical when handling iodine- and bromine-containing propan-2-ol derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.